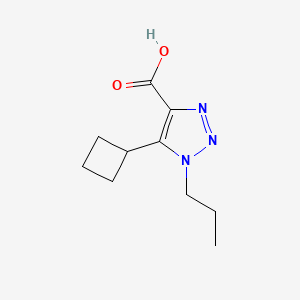

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-cyclobutyl-1-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-2-6-13-9(7-4-3-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |

InChI Key |

GYBSXUQLMMCVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(N=N1)C(=O)O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Grignard-Mediated Carboxylation

This method, adapted from a patented protocol for 1-substituted triazole-4-carboxylic acids, involves:

- Step 1 : Bromination and Grignard activation of 1-propyl-4,5-dibromo-1H-1,2,3-triazole.

- The dibromo intermediate is treated with isopropylmagnesium chloride-lithium chloride in tetrahydrofuran (THF) at −78°C–0°C.

- Subsequent addition of methanol facilitates selective debromination to form 1-propyl-4-bromo-1H-1,2,3-triazole.

- Step 2 : Carbon dioxide insertion at −30°C–0°C, followed by acid workup (HCl, pH 1–5) to yield a mixture of 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid and its 5-bromo analog.

- Step 3 : Methylation with methyl iodide and alkali in THF/dimethylformamide (DMF) selectively esterifies the brominated byproduct, enabling separation via solvent extraction.

| Parameter | Value/Description |

|---|---|

| Yield (Step 2) | 60–75% |

| Purification | Crystallization (−5°C–5°C) |

| Selectivity | >90% for carboxylation |

[3+2] Cycloaddition with β-Keto Esters

A robust approach involves Huisgen cycloaddition between a propyl azide and a cyclobutyl-substituted β-keto ester:

- Azide Preparation : Propyl azide is synthesized from propylamine via diazotization and azide substitution.

- Cycloaddition : Reaction with ethyl 3-cyclobutyl-3-oxopropanoate under reflux in chloroform with 1,8-diazabicycloundec-7-ene (DBU) catalyzes triazole ring formation.

- Ester Hydrolysis : The resulting ethyl 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylate is saponified using LiOH in methanol/water to afford the carboxylic acid.

- Temperature: 80°C (cycloaddition), 60°C (hydrolysis).

- Yield: 70–85% for cycloaddition; 90–95% for hydrolysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click chemistry route employs:

- Alkyne Component : Cyclobutylacetylene.

- Azide Component : Propyl azide.

- Reaction : Cu(I)-catalyzed cycloaddition in THF/H₂O at 25°C forms 1-propyl-5-cyclobutyl-1H-1,2,3-triazole.

- Post-Functionalization : Direct carboxylation via CO₂ insertion under high pressure (5 atm) in DMF with Cs₂CO₃ as base yields the target compound.

| Metric | Value |

|---|---|

| Reaction Time | 12–24 h |

| Overall Yield | 50–65% |

| Purity (HPLC) | ≥98% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Carboxylation | High selectivity, scalable | Requires cryogenic conditions |

| [3+2] Cycloaddition | Mild conditions, high yields | Multi-step synthesis of β-keto ester |

| CuAAC | Modular, rapid triazole formation | Low-pressure CO₂ insertion inefficient |

Structural and Synthetic Insights

- Critical Intermediate : 1-Propyl-4-bromo-1H-1,2,3-triazole is pivotal in Method 1, enabling regioselective carboxylation.

- Cyclobutyl Incorporation : Introduced via pre-functionalized alkyne/β-keto ester components in Methods 2 and 3.

- Purification Challenges : Co-elution of brominated byproducts necessitates iterative crystallization or chromatography.

Applications and Derivatives

The carboxylic acid serves as a precursor for:

- Triazolo[4,5-d]pyrimidines : Condensation with amidines yields kinase inhibitors.

- Metal-Organic Frameworks (MOFs) : Coordination with transition metals (e.g., Cu²⁺) forms catalysts for cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with enzymes or receptors in a manner similar to natural substrates . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context .

Comparison with Similar Compounds

Table 1: Structural and Similarity Analysis of Selected Triazole Carboxylic Acids

| Compound Name | Position 1 Substituent | Position 5 Substituent | Molecular Weight | Similarity Score* | CAS Number |

|---|---|---|---|---|---|

| This compound | Propyl | Cyclobutyl | 225.25† | N/A | Not provided |

| 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid | Propyl | H | 169.18 | 0.93 | 1266840-44-1 |

| 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | Cyclopropyl | H | 153.15 | 0.97 | 1188375-37-2 |

| 1-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid | Cycloheptyl | H | 223.28 | 0.92 | 1351004-08-4 |

| 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | 2-Hydroxyethyl | Cyclopropyl | 197.19 | 0.95‡ | 1249441-29-9 |

*Similarity scores derived from Tanimoto coefficients (0.00–1.00) based on structural fingerprints .

†Calculated using molecular formula (C₁₀H₁₅N₃O₂).

‡Estimated based on substituent similarity.

Key Observations:

- Cyclobutyl vs.

- Propyl Chain : The linear propyl chain at position 1 may enhance lipophilicity compared to shorter ethyl or branched isopropyl chains, influencing membrane permeability and solubility .

- Functional Groups: Analogues with polar groups (e.g., 2-hydroxyethyl in CAS 1249441-29-9) exhibit improved aqueous solubility, whereas nonpolar substituents like cycloheptyl may favor lipid bilayer penetration .

Table 2: Anticancer Activity of Selected Triazole Analogues

*GP% = Growth Percentage; lower values indicate higher inhibition.

Structural-Activity Relationships (SAR):

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... enhances activity (GP = 68.09%) by improving target binding affinity .

- Heterocyclic Substituents: Thiazolyl or tetrahydrobenzo[d]thiazolyl groups at position 1 correlate with potent melanoma inhibition (GP ≤ 62.25%) .

- Cyclobutyl Implications : The cyclobutyl group in the target compound may mimic cyclopropyl’s steric effects but with altered pharmacokinetics due to ring strain differences.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The propyl and cyclobutyl groups likely increase logP compared to analogues with polar substituents (e.g., hydroxyethyl), suggesting moderate blood-brain barrier penetration .

Biological Activity

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its unique structure, which includes a cyclobutyl ring and an isopropyl group attached to the triazole moiety alongside a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Characteristics

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.24 g/mol

- CAS Number : 1267377-05-8

Biological Activities

This compound exhibits several biological activities primarily due to the presence of the triazole ring. Key activities include:

- Antimicrobial Activity : Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds with triazole structures can effectively inhibit the growth of various fungi and bacteria .

- Enzyme Inhibition : Research has shown that triazole compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring facilitates binding to enzymes and receptors through hydrogen bonding and π-stacking interactions. This interaction profile enhances its pharmacological potential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | C10H13N3O2 | Contains a methyl group; similar biological activity |

| 5-Cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | C12H19N3O3 | Increased hydrophilicity may enhance biological interactions |

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi, showcasing its potential as an antifungal agent in medicinal chemistry .

- Neuroprotective Effects : In vitro studies indicated that the compound could inhibit AChE activity effectively, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

- Antioxidant Properties : The antioxidant capacity was evaluated using various bioanalytical methods, revealing that triazoles can scavenge free radicals and mitigate oxidative stress in cells .

Q & A

Q. Example Protocol :

| Step | Parameter | Condition |

|---|---|---|

| Cycloaddition | Solvent | THF |

| Catalyst | CuI (5 mol%) | |

| Temperature | 80°C, 12 h | |

| Hydrolysis | Reagent | 6M HCl |

| Isolation | Yield | ~65–75% |

Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., distinguishing 1,2,3-triazole substitution patterns) and cyclobutyl/propyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

- FTIR : Identifies carboxylic acid C=O stretching (~1700 cm) and triazole ring vibrations .

Q. Key Peaks :

- H NMR (DMSO-d6): δ 1.2–1.4 (propyl CH), δ 2.5–3.0 (cyclobutyl CH), δ 7.5–8.0 (triazole H) .

How should this compound be stored to ensure stability?

- Storage conditions : Keep in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling precautions : Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the carboxylic acid group .

- Safety : Avoid contact with strong oxidizers (e.g., HNO) due to risk of exothermic decomposition .

Advanced Research Questions

How can conflicting bioactivity data for triazole derivatives be resolved in structure-activity relationship (SAR) studies?

Contradictions in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Validate protocols using standardized strains (e.g., E. coli ATCC 25922) and positive controls (e.g., ciprofloxacin) .

- Solubility limitations : Use co-solvents (DMSO ≤1%) or prodrug strategies to improve bioavailability .

- Substituent effects : Test cyclobutyl vs. alternative groups (e.g., phenyl or methyl) to isolate steric/electronic contributions .

Q. Example SAR Table :

| Substituent | Bioactivity (IC, μM) | Notes |

|---|---|---|

| Cyclobutyl | 12.5 ± 1.2 | Improved lipophilicity |

| Phenyl | >100 | Reduced solubility |

| Methyl | 45.3 ± 3.1 | Moderate activity |

What strategies mitigate decomposition during long-term stability studies?

- pH control : Buffer solutions (pH 4–6) minimize carboxylic acid degradation .

- Light protection : Amber glassware or opaque containers prevent photolytic cleavage of the triazole ring .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (>150°C in inert atmospheres) .

Q. Decomposition Products :

How can computational methods predict reactivity or toxicity gaps for understudied triazoles?

- DFT calculations : Model HOMO/LUMO energies to predict electrophilic/nucleophilic sites prone to metabolic oxidation .

- ADMET profiling : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

- Toxicology : Address data gaps (e.g., acute toxicity) using in silico platforms like ProTox-II .

What analytical challenges arise in quantifying trace impurities?

Q. Validation Criteria :

Why do cross-reactivity issues occur in catalytic systems, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.